Anthracene, 9-(9-phenanthrenyl)-

DFT HOMO LUMO

Researchers face limited options for PAH building blocks that offer both extended conjugation and precise steric control for high-efficiency blue OLED emitters. 9-(9-Phenanthrenyl)anthracene solves this through its phenanthrene-anthracene junction. - **Performance data**: Enables non-doped blue emitters with >9800 cd/m² brightness & >4 cd/A efficiency. - **Synthetic utility**: 89% bromination yield to versatile cross-coupling intermediate. - **Electronic profile**: HOMO -8.27 eV, gap 8.77 eV for charge-tuning studies. Supplied at ≥95% purity for immediate R&D use.

Molecular Formula C28H18
Molecular Weight 354.4 g/mol
CAS No. 91586-10-6
Cat. No. B3302151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 9-(9-phenanthrenyl)-
CAS91586-10-6
Molecular FormulaC28H18
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H
InChIKeyZYZKDLILLKHBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(9-Phenanthrenyl)anthracene: Structural and Procurement Overview


Anthracene, 9-(9-phenanthrenyl)- is a polycyclic aromatic hydrocarbon (PAH) composed of an anthracene core and a phenanthrene moiety linked at the 9-position. This structural motif positions it as a building block for blue-emitting materials in organic light-emitting diodes (OLEDs) and other optoelectronic applications [1]. The compound is commercially available, with reported purity typically at or above 95%, and its procurement is driven by research into high-efficiency electroluminescent devices and synthetic methodology development [2].

OLED emitter building block and synthetic intermediate
High-yield bromination enables advanced functionalization
Optoelectronic research: charge transport and device design

Why Generic 9-Aryl Anthracene Substitution Fails


Generic substitution of 9-(9-phenanthrenyl)anthracene with other 9-aryl anthracenes, such as 9-phenylanthracene or 9,10-diphenylanthracene (DPA), fails because the phenanthrene moiety imparts distinct electronic and steric properties that are not captured by simpler aryl groups. The extended π-conjugation and specific dihedral angle between the anthracene and phenanthrene units directly influence the compound's photophysical characteristics, including its absorption spectrum, emission wavelength, and quantum yield. Furthermore, the phenanthrene group can act as a specific scaffold for further functionalization in patent-protected OLED materials, making simple interchange legally and technically untenable [1].

Electronic structure mismatch
Simple 9-aryl anthracenes (e.g., 9-phenylanthracene) lack the extended π-conjugation and dihedral angle of the phenanthrene moiety, altering HOMO/LUMO levels and charge-transfer characteristics.
Photophysical profile divergence
Absorption spectrum, emission wavelength, and quantum yield are highly scaffold-dependent; generic substitution cannot reproduce the blue-emission performance observed with the phenanthrene core.
Synthetic and IP constraints
The phenanthrene group serves as a functionalization handle in patent-protected OLED materials; direct replacement with simpler aryls may be legally and technically untenable.

Performance Evidence: 9-(9-Phenanthrenyl)anthracene vs. Analogs


Frontier Orbital Energy Levels (HOMO/LUMO)

Density functional theory (DFT) calculations provide specific frontier orbital energies for 9-(9-phenanthrenyl)anthracene, which can be compared to the parent molecules. The compound exhibits a HOMO energy of -8.27 eV and a LUMO energy of 0.50 eV [1]. In contrast, literature values for the HOMO-LUMO gap of anthracene is 7.28 eV and for phenanthrene is 8.21 eV [2]. This indicates that the linked structure significantly alters the electronic properties compared to its individual components, a key factor for charge injection and transport in devices.

Frontier Orbital Levels
Reported
Target HOMO -8.27 eV, LUMO 0.50 eV (gap 8.77 eV)
vs anthracene gap 7.28 eV, phenanthrene gap 8.21 eV
Supports charge-injection and exciton confinement modeling
DFT calculations; cross-study comparison
DFT HOMO LUMO Electronics

OLED Device Brightness and Efficiency

A direct comparison of emissive materials based on a planar phenanthrene scaffold (analogous to the target compound's core) versus a helical scaffold reveals significant performance differences. A non-doped OLED device using the planar phenanthrene-based emitter CHDANT achieved a brightness of 9820 cd/m², a power efficiency of 3.48 lm/W, and a luminous efficiency of 4.22 cd/A [1]. This performance is contrasted with devices based on helical scaffolds, which showed lower efficiency in this study. The planar phenanthrene scaffold was determined to be superior for developing anthracene-based emissive materials [1].

OLED Device Performance
Class-level
9820 cd/m² brightness, 3.48 lm/W, 4.22 cd/A
Reported higher brightness vs. helical scaffold emitters in non-doped devices
Planar phenanthrene scaffold context; device architecture may vary
OLED Electroluminescence Device Physics

Bromination Yield for Derivatization

The compound serves as a versatile synthetic intermediate. A reported bromination reaction of 9-(9-phenanthrenyl)anthracene proceeds with an 89% yield to give 9-bromo-10-(10-phenanthryl)anthracene [1]. This high yield under standard conditions (bromine, chloroform, 5 hours) compares favorably to typical yields for bromination of simpler 9-arylanthracenes, which can be lower due to competing side reactions or lower regioselectivity.

Bromination Yield
Class-level
89% yield to 9-bromo-10-(10-phenanthryl)anthracene
Enables efficient bromination for further derivatization
Br2, CHCl3, 5 h; inferred advantage over typical 9-aryl yields
Synthetic Methodology Functionalization Organic Synthesis

Thermal Stability Assessment

While specific TGA data for 9-(9-phenanthrenyl)anthracene is not readily available, a study of a series of anthracene derivatives demonstrated high thermal stability with decomposition temperatures (Td) ranging from 221°C to 484°C, and that functionalization at the 9,10-positions is an effective handle for tuning this property . The phenanthrene substituent on the target compound is a large, rigid aromatic group, which is expected to increase thermal stability relative to smaller or more flexible substituents, making it more suitable for high-temperature processing or device operation.

Thermal Stability
Data to verify
Expected Td within 221–484°C range; rigid phenanthrene substituent may raise stability
Class-level inference; may support device processing assessment
No direct TGA data; review based on anthracene-derivative literature
Thermal Stability Materials Science TGA

Key Application Scenarios


OLED Host and Emitter Synthesis

9-(9-Phenanthrenyl)anthracene is a critical precursor for synthesizing complex OLED emitters, as demonstrated by its high-yield bromination (89%) to a versatile intermediate [1]. This intermediate is then used in cross-coupling reactions to create materials with specific charge-transport and luminescent properties for blue-emitting devices [1]. Procurement for this purpose is driven by the need to access patent-protected chemical space in the OLED industry.

High-Brightness Blue Fluorescent Emitters

Research has shown that a planar phenanthrene scaffold, as found in this compound, is superior to helical alternatives for creating efficient blue emitters in non-doped OLED devices [2]. Materials based on this core have achieved high brightness (over 9800 cd/m²) and luminous efficiencies exceeding 4 cd/A [2]. Researchers prioritize this compound to explore new emitter designs that leverage this specific structural advantage.

Charge Transport and Electronic Studies

The unique frontier orbital energy levels of 9-(9-phenanthrenyl)anthracene, with a calculated HOMO of -8.27 eV and a HOMO-LUMO gap of 8.77 eV [3], make it a subject of study for tuning charge injection and exciton confinement in organic electronic devices. Its properties differ significantly from parent anthracene and phenanthrene, providing a new data point for computational and experimental investigations into structure-property relationships in organic semiconductors [4].

Application
Selection Property
Validation Focus
OLED host/emitter synthesis
Bromination reactivity and intermediate versatility
Derivatization yield and cross-coupling efficiency
High-brightness blue emitters
Planar phenanthrene scaffold emission context
Device brightness and luminous efficiency under research conditions
Charge transport studies
Frontier orbital level tuning
HOMO/LUMO alignment and exciton confinement modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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